molecular formula C20H23FN4O4S B5136713 N-(4-fluorophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide

N-(4-fluorophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide

Cat. No.: B5136713
M. Wt: 434.5 g/mol
InChI Key: QZDCLDLYIKWSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, commonly known as FPEE, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEE belongs to the class of piperazine compounds and has been studied extensively for its mechanism of action and biochemical effects.

Mechanism of Action

The mechanism of action of FPEE involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. FPEE has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
FPEE has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. FPEE has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

FPEE has several advantages for lab experiments, including its high potency and selectivity, which allows for precise targeting of specific signaling pathways. FPEE also has low toxicity and is well-tolerated in animal studies. However, FPEE has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for FPEE research, including the development of more potent and selective analogs, the study of FPEE in combination with other drugs for synergistic effects, and the investigation of FPEE in various disease models. Additionally, the development of novel drug delivery systems for FPEE could enhance its therapeutic potential.

Synthesis Methods

The synthesis of FPEE involves the reaction of 4-fluoroaniline with 4-chlorobutyronitrile to form 4-fluoro-N-(4-cyanobutyl)aniline. This intermediate is then reacted with piperazine to form N-(4-fluorophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide.

Scientific Research Applications

FPEE has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, FPEE has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, FPEE has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, FPEE has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Properties

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O4S/c21-16-6-8-17(9-7-16)23-20(27)19(26)22-10-11-24-12-14-25(15-13-24)30(28,29)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDCLDLYIKWSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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